Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate
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Overview
Description
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate is a complex organic compound with a unique structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate typically involves multi-step organic reactions. One common method includes the esterification of 14-oxopentadecanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The intermediate product is then subjected to a Claisen condensation reaction with 5-methylhex-4-enoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylhex-4-enoyl-CoA: A related compound with similar structural features.
3-Hydroxy-5-methylhex-4-enoyl-CoA: Another structurally related compound.
Uniqueness
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate is unique due to its specific combination of ester and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100807-47-4 |
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Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate |
InChI |
InChI=1S/C24H42O4/c1-5-28-24(27)22(23(26)19-15-16-20(2)3)18-14-12-10-8-6-7-9-11-13-17-21(4)25/h16,22H,5-15,17-19H2,1-4H3 |
InChI Key |
JUXSJXBWJCBYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCCCC(=O)C)C(=O)CCC=C(C)C |
Origin of Product |
United States |
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